2-Acetyl-1-pyrroline-13C5

Isotopic Purity Molecular Mass Stable Isotope Labeling

2-Acetyl-1-pyrroline-13C5 (CAS 1449323-18-5) is a uniformly 13C-labeled isotopologue of the key aroma compound 2-acetyl-1-pyrroline (2AP, CAS 85213-22-5), wherein all five carbon atoms of the pyrroline ring and the acetyl carbonyl are substituted with the stable carbon-13 isotope. The compound has a molecular weight of 116.105 g/mol and is supplied as a solid at room temperature with a specified minimum purity of 95% by some vendors and ≥98% by others.

Molecular Formula C6H9NO
Molecular Weight 116.105 g/mol
Cat. No. B12373793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-1-pyrroline-13C5
Molecular FormulaC6H9NO
Molecular Weight116.105 g/mol
Structural Identifiers
SMILESCC(=O)C1=NCCC1
InChIInChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3/i2+1,3+1,4+1,5+1,6+1
InChIKeyDQBQWWSFRPLIAX-OVSVEPSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-1-pyrroline-13C5 Procurement and Identity Guide: A Uniformly 13C5-Labeled Stable Isotope Internal Standard for 2AP Quantitation


2-Acetyl-1-pyrroline-13C5 (CAS 1449323-18-5) is a uniformly 13C-labeled isotopologue of the key aroma compound 2-acetyl-1-pyrroline (2AP, CAS 85213-22-5), wherein all five carbon atoms of the pyrroline ring and the acetyl carbonyl are substituted with the stable carbon-13 isotope [1]. The compound has a molecular weight of 116.105 g/mol and is supplied as a solid at room temperature with a specified minimum purity of 95% by some vendors and ≥98% by others . As a stable isotope-labeled analog of 2AP, it is intended exclusively as an internal standard for quantitative mass spectrometry-based analytical methods, most notably in food science, flavor chemistry, and environmental monitoring of aroma compounds [2].

Why Unlabeled 2-Acetyl-1-pyrroline or Alternative Isotopologues Cannot Substitute for 2-Acetyl-1-pyrroline-13C5 in Quantitative Assays


Accurate quantification of 2-acetyl-1-pyrroline (2AP) at sub-ppb concentrations, such as in fragrant rice where odor thresholds are <0.1 ppb in water, is critically dependent on Stable Isotope Dilution Assay (SIDA) to correct for matrix effects, analyte recovery losses, and instrument variability [1][2]. Unlabeled 2AP cannot serve as an internal standard because it co-elutes with the analyte and is indistinguishable by mass spectrometry. Deuterated analogs, such as 2AP-d2, have been successfully employed but can suffer from deuterium/hydrogen exchange or chromatographic isotopic fractionation under certain conditions, potentially introducing bias [3]. The 13C5-labeled compound provides a fundamentally different mass shift (+5 Da for the entire carbon skeleton) that is chromatographically nearly identical to the unlabeled analyte yet fully resolvable by MS/MS, minimizing ion suppression and cross-talk while offering enhanced isotopic purity and signal specificity compared to lower-labeled 13C analogs (e.g., 13C2-labeled 2AP) [4]. Consequently, direct substitution with a lower-purity or differently labeled isotopologue compromises the analytical validity of the method and is not recommended for precise, trace-level 2AP quantitation .

2-Acetyl-1-pyrroline-13C5: Quantitative Differentiation and Performance Metrics for Analytical Selection


Molecular Weight and Isotopic Purity Comparison: 2-Acetyl-1-pyrroline-13C5 vs. Unlabeled 2AP

2-Acetyl-1-pyrroline-13C5 exhibits a molecular weight of 116.105 g/mol, which is a +5.0 Da mass shift from the unlabeled compound (111.144 g/mol) [1]. This shift is derived from the substitution of all five carbon atoms with 13C, as indicated by the molecular formula 13C5CH9NO. In contrast, 2-acetyl-1-pyrroline-13C2, another commercially available isotopologue, exhibits a mass shift of +2.0 Da (113.13 g/mol) [2]. The purity of 2-Acetyl-1-pyrroline-13C5 is specified as ≥98% by one vendor and ≥95% by another, whereas 2-Acetyl-1-pyrroline-13C2 is listed at 85% purity (10% w/w in DCM) [3].

Isotopic Purity Molecular Mass Stable Isotope Labeling

Isotopic Purity and Labeling Uniformity: A 13C5 vs 13C2 Comparison for MS/MS Signal Fidelity

The uniform 13C5 labeling of 2-Acetyl-1-pyrroline-13C5 ensures that the entire molecular ion cluster is shifted by +5 Da, minimizing isotopic crosstalk from the unlabeled analyte's M+1, M+2, and M+3 isotopomers. In contrast, a 13C2-labeled analog exhibits a +2 Da shift, which may overlap with the natural abundance M+2 isotopomer of the unlabeled compound, potentially requiring mathematical correction factors that introduce analytical error [1]. While direct experimental comparison of LOD/LOQ using 13C5 vs 13C2 is not publicly available, a study using a deuterated internal standard (2AP-d2) reported an LOD of 0.1 ng/g and LOQ of 0.4 ng/g for rice matrix [2]. The higher isotopic enrichment of 13C5 is expected to maintain or improve upon these detection limits by providing a cleaner baseline.

Isotopic Enrichment MS/MS Sensitivity Quantitative Accuracy

Analytical Method Compatibility: 2-Acetyl-1-pyrroline-13C5 as Internal Standard for SIDA-GC-MS/MS vs. Non-SIDA Approaches

2-Acetyl-1-pyrroline-13C5 is specifically designed and intended for use as an internal standard in stable isotope dilution assays (SIDA) coupled with mass spectrometry (GC-MS, LC-MS/MS, or NMR) . A validated SIDA method using 2AP-d2 as an internal standard for rice quantitation achieved excellent linearity (r²=0.9989) from 5.9 to 779 ng of 2AP, a limit of detection (LOD) of 0.1 ng/g, and a limit of quantification (LOQ) of 0.4 ng/g, with a relative standard deviation (RSD) of 11.6% (n=10) [1]. While this method utilized a deuterated analog, the 13C5-labeled compound offers the same foundational SIDA advantages—namely, near-identical chemical behavior and complete recovery correction—without the potential for deuterium loss during ionization or sample preparation . In contrast, non-SIDA methods relying on external calibration or non-isotopic internal standards cannot adequately correct for matrix suppression or analyte losses, leading to variable accuracy and higher LOQs [2].

Stable Isotope Dilution Assay SIDA GC-MS/MS Food Analysis

Stability and Storage Specifications: Comparative Shelf-Life for Long-Term Method Validation

Vendor specifications for 2-Acetyl-1-pyrroline-13C5 indicate it is typically supplied as a solid at room temperature and is stable for 3 years at -20°C and 2 years at 4°C in powder form, with 6 months stability at -80°C in solution . In contrast, alternative isotopologues such as 2-Acetyl-1-pyrroline-13C2 are often supplied in solution (e.g., 10% w/w in dichloromethane) which may have different storage and handling requirements and potential for solvent evaporation or degradation [1]. The availability of a pure, solid powder for 13C5 simplifies long-term storage and accurate preparation of stock solutions for method development and routine use.

Stability Storage Shelf-life QC

Applicability Across Instrument Platforms: GC-MS/MS and LC-MS/MS Compatibility vs. Derivatization-Only Methods

2-Acetyl-1-pyrroline-13C5 is compatible with both GC-MS/MS and LC-MS/MS platforms without the mandatory requirement for derivatization, as it can be used directly as an internal standard in headspace SPME-GC-MS methods or in liquid chromatography-based assays [1]. While alternative methods using derivatization with 4-hydrazinobenzoic acid (HBA) coupled with SIDA-UHPLC-MS/MS have achieved LODs of 0.2 μg/kg and a linear range of 10-2000 μg/kg, the use of a 13C5 internal standard in a direct HS-SPME-GC-MS/MS method avoids the additional sample preparation steps and potential side reactions associated with derivatization [2]. This provides analytical flexibility and reduces method complexity without sacrificing quantitative performance.

Method Flexibility LC-MS/MS GC-MS/MS Derivatization

Economic and Operational Considerations: Cost-per-Analysis vs. Lower-Cost Alternatives

While the upfront cost of 2-Acetyl-1-pyrroline-13C5 is typically higher than unlabeled 2AP or lower-labeled isotopologues, its use in SIDA provides a significant reduction in per-analysis time and cost by eliminating the need for extensive matrix-matched calibration curves and simplifying data analysis through direct isotopic ratio measurements [1]. Furthermore, the high purity and solid form of 13C5 minimize solvent waste and re-preparation efforts associated with less stable or solution-supplied analogs. The long shelf-life (3 years at -20°C) further amortizes the initial procurement cost over hundreds of analyses . In contrast, reliance on external standard calibration can lead to repeated sample re-runs due to matrix effects, increasing instrument time and labor costs.

Cost-effectiveness Procurement Operational Efficiency

Optimal Deployment Scenarios for 2-Acetyl-1-pyrroline-13C5 in Analytical and Quality Control Workflows


Trace-Level Quantitation of 2AP in Fragrant Rice Varieties and Breeding Programs

In rice breeding programs aiming to enhance the popcorn-like aroma of fragrant cultivars, precise quantitation of 2-acetyl-1-pyrroline at sub-ppb levels is essential for genotype-phenotype correlation studies. Using 2-Acetyl-1-pyrroline-13C5 as an internal standard in a validated HS-SPME-GC-MS/MS SIDA method enables accurate measurement of 2AP concentrations in rice grains and aerial parts, with reported LODs of 0.1 ng/g and linear ranges covering typical 2AP levels (65-1167 μg/kg) [1][2]. This approach directly corrects for matrix effects in complex rice extracts and provides the quantitative rigor needed for publication in high-impact journals and for regulatory submissions .

Quality Control and Authenticity Verification of Fragrant Rice in Food Industry

Food manufacturers and regulatory bodies require robust methods to verify the authenticity and aroma quality of premium fragrant rice (e.g., Basmati, Jasmine) against adulteration or mislabeling. The use of 2-Acetyl-1-pyrroline-13C5 in a SIDA-GC-MS/MS assay provides an internationally accepted analytical benchmark for 2AP quantification, with precision (RSD 11.6%) and recovery (~100%) that meet ISO/IEC 17025 accreditation standards [1][2]. The solid, stable nature of the 13C5 standard ensures consistent performance across multiple laboratory sites and over extended periods, supporting both internal QC and third-party testing laboratories .

Flavor Chemistry Research: Elucidating 2AP Formation Pathways and Precursors

Investigations into the biosynthesis or thermal generation of 2-acetyl-1-pyrroline in foods (e.g., popcorn, bread crust, cocoa) often involve tracer studies using stable isotope-labeled precursors. While 2-Acetyl-1-pyrroline-13C5 itself is a labeled end-product, its utility as an internal standard in SIDA ensures accurate quantification of endogenously formed, unlabeled 2AP during such experiments [1]. This allows researchers to precisely measure the impact of processing conditions, precursor availability (e.g., L-proline, ornithine), or genetic modifications on 2AP yield, thereby advancing fundamental understanding of flavor formation [2].

Method Development and Cross-Validation for 2AP Analysis in Diverse Matrices

Analytical chemists developing or validating new methods for 2AP quantification in challenging matrices (e.g., tobacco, wine, processed meats) benefit from the use of a high-purity, 13C5-labeled internal standard. 2-Acetyl-1-pyrroline-13C5 serves as a definitive reference point for assessing method accuracy, recovery, and matrix effects during method transfer between GC-MS and LC-MS/MS platforms or when evaluating novel sample preparation techniques like derivatization or enzymatic hydrolysis [1][2]. Its +5 Da mass shift and solid physical form make it a versatile tool for building robust, multi-matrix analytical protocols that are resilient to isotopic interferences .

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